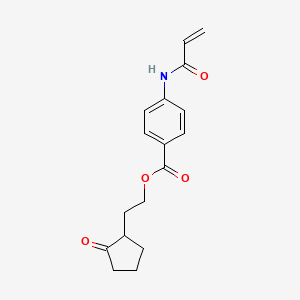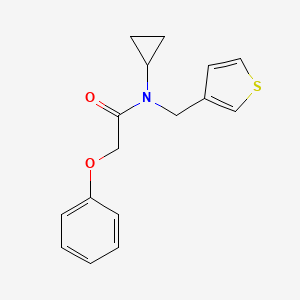
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as OCEB, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of OCEB is not fully understood. However, it has been hypothesized that OCEB inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, OCEB has been found to induce the expression of certain genes that are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
OCEB has been found to exhibit a wide range of biochemical and physiological effects. One of the most notable effects of OCEB is its ability to inhibit the growth of cancer cells. Additionally, OCEB has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. OCEB has also been found to exhibit anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OCEB in lab experiments is its high purity and ease of synthesis. Additionally, OCEB has been found to exhibit a wide range of potential applications in scientific research. However, one of the limitations of using OCEB in lab experiments is its potential toxicity. OCEB has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of OCEB. One potential direction is to investigate the potential use of OCEB in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of OCEB. Finally, the development of new analogs of OCEB may lead to the discovery of compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of OCEB involves the reaction between 2-oxocyclopentanone and 4-aminobenzoic acid. The reaction is catalyzed by triethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting product is then treated with acryloyl chloride to obtain OCEB. The synthesis method for OCEB is straightforward and yields a high purity product.
Aplicaciones Científicas De Investigación
OCEB has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of OCEB is in the field of cancer research. OCEB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, OCEB has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Propiedades
IUPAC Name |
2-(2-oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-16(20)18-14-8-6-13(7-9-14)17(21)22-11-10-12-4-3-5-15(12)19/h2,6-9,12H,1,3-5,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJATACDBIALR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)
